Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 4-chlorophenyl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization with an amine, such as hydroxylamine, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl oxazole derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is used in the development of organic light-emitting diodes and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The presence of the 4-chlorophenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: Similar structure but with a tert-butyl group instead of an ethyl ester.
4-(4-bromophenyl)-2-tert-butyloxazole: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is unique due to the combination of the ethyl ester and 4-chlorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPPYJJAHLWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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